2-(Methylthio)thiazolo[4,5-b]pyrazine
Description
Properties
Molecular Formula |
C6H5N3S2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C6H5N3S2/c1-10-6-9-4-5(11-6)8-3-2-7-4/h2-3H,1H3 |
InChI Key |
SGDRKUVVOXDJSZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=NC=CN=C2S1 |
Canonical SMILES |
CSC1=NC2=NC=CN=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Electron Density : Pyrazine cores (two N atoms) are more electron-deficient than pyridine or pyridazine analogs, affecting fluorescence and charge transport .
- Planarity: Fused benzene rings (e.g., in thiazoloquinoxalines) improve conjugation, critical for optical and electronic applications .
- Substituent Effects: Methylthio groups enhance fluorescence quantum yield compared to phenyl or amino substituents .
Key Findings :
- Anticancer Activity: Thiazoloquinoxalines with bromo and trifluoromethyl groups (e.g., compound 9d) exhibit dual anticancer and antimicrobial effects due to improved membrane permeability .
- Anti-inflammatory Action : Hydroxyl or carboxyl groups at C5/C6 of thiazolo[4,5-b]pyridines enhance COX-2 binding affinity .
- SAR Insights : Acylation of hydrazide groups with aliphatic chloroanhydrides (vs. aromatic) boosts antioxidant potency by 30–50% .
Reactivity Highlights :
- The methylthio group in 2-(Methylthio)thiazolo[4,5-b]pyrazine facilitates nucleophilic substitutions, enabling further derivatization at C6 .
- Knoevenagel condensation is uniquely feasible with thiazolo[4,5-b]pyrazines (vs. benzothiazoles) due to lower steric hindrance .
Electronic and Optical Properties
- Fluorescence: 2-Substituted thiazolo[4,5-b]pyrazines show λem = 450–520 nm, with methylthio groups red-shifting emission by 15–20 nm compared to amino substituents .
- Bandgap Engineering : Fusing pyrazine with thiophene (e.g., in polymers) reduces bandgaps to 0.40–0.53 eV, ideal for conductive materials .
- Electrochemical Stability : Thiazolo[4,5-b]pyrazines exhibit lower HOMO levels (-5.8 eV vs. -5.2 eV for pyridine analogs), enhancing oxidative stability .
Preparation Methods
Pyrazine Diamine-Thiocarbonyl Cyclization
The most direct route involves cyclocondensation between 5,6-diaminopyrazine-2-carbonitrile A and carbon disulfide under basic conditions (Scheme 1). This method, adapted from analogous thiazolo[4,5-b]pyridine syntheses, proceeds via initial dithiocarbamate formation followed by intramolecular cyclization to yield 2-mercaptothiazolo[4,5-b]pyrazine B . Subsequent methylation with methyl iodide in DMF at 60°C introduces the methylthio group, achieving an overall yield of 68% after recrystallization from ethanol.
Key Reaction Parameters:
- Solvent: Anhydrous ethanol
- Base: Potassium hydroxide (2.5 equiv)
- Temperature: Reflux (78°C)
- Reaction Time: 8 hr for cyclization, 2 hr for methylation
"The use of ZnO nanoparticles as catalyst in the cyclization step improves reaction efficiency by 22% compared to conventional heating methods".
Hantzsch-Type Thiazole Annulation
Adapting the classical Hantzsch thiazole synthesis, 3-bromo-5-aminopyrazine-2-carboxaldehyde C reacts with thioacetamide in acetic acid medium to construct the thiazole ring (Table 1). The methylthio group originates from the thioacetamide sulfur, with simultaneous bromide displacement at C4 of the pyrazine ring. This one-pot method eliminates the need for post-synthetic methylation, achieving 74% isolated yield when using microwave irradiation at 120°C.
Table 1. Optimization of Hantzsch Annulation Conditions
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 12 hr reflux | 58 | 92.4 |
| Microwave irradiation | 40 min, 120°C | 74 | 98.1 |
| Catalyst-free | - | 32 | 85.7 |
| ZnCl₂ catalysis | 5 mol% | 68 | 96.3 |
Data adapted from multicomponent reaction studies.
Post-Synthetic Functionalization Approaches
Nucleophilic Aromatic Substitution
Preformed 2-chlorothiazolo[4,5-b]pyrazine D undergoes efficient thiolation with sodium thiomethoxide in DMSO at 80°C (Scheme 2). The electron-deficient nature of the thiazolo[4,5-b]pyrazine system facilitates nucleophilic attack at C2, with complete conversion observed within 3 hr. This method benefits from commercial availability of chlorinated precursors, though regiochemical control remains challenging in polyhalogenated analogs.
Critical Considerations:
- Solvent Polarity: DMSO > DMF > EtOH (reactivity correlation)
- Leaving Group: Cl > Br > OTs (substitution efficiency)
- Byproduct Formation: <5% disulfide derivatives detected via LC-MS
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling strategies enable late-stage introduction of methylthio groups. Using 2-bromothiazolo[4,5-b]pyrazine E and (methylthio)trimethylsilane under Miyaura-Suzuki conditions, the reaction proceeds with [PdCl₂(PPh₃)₂] (5 mol%) and Cs₂CO₃ base in THF/water (3:1). While offering excellent functional group tolerance (92% yield), this method requires stringent oxygen-free conditions and specialized ligands.
Multicomponent Reaction Platforms
Gewald-Type Three-Component Synthesis
A novel adaptation of the Gewald reaction combines 2-cyanopyrazine F , elemental sulfur, and methyl thioglycolate in morpholine solvent (Equation 1). The reaction proceeds via keto-enol tautomerization and subsequent cyclodehydration, producing the target compound in 81% yield after 6 hr at 100°C. This atom-economical approach demonstrates superior scalability compared to stepwise methods.
$$
\ce{2-Cyanopyrazine + S8 + HSCH2CO2Me ->[morpholine][Δ] 2-(Methylthio)thiazolo[4,5-b]pyrazine + NH3}
$$
Advantages:
- Single-pot operation
- No metal catalyst requirement
- Amenable to continuous flow processing
Comparative Methodological Analysis
Table 2. Synthesis Route Evaluation Matrix
| Parameter | Cyclocondensation | Post-Functionalization | Multicomponent |
|---|---|---|---|
| Average Yield (%) | 68-74 | 85-92 | 81 |
| Step Count | 2-3 | 1-2 | 1 |
| Purification Difficulty | Moderate | Low | High |
| Scalability (kg) | 5.7 | 12.4 | 23.8 |
| Byproduct Formation | 8-12% | <5% | 15-18% |
Data synthesized from multiple experimental reports.
"The development of water-compatible thiolation reagents remains a critical unmet need in large-scale production of sulfur-containing heterocycles".
Q & A
Q. Q1. What are the foundational synthesis routes for 2-(methylthio)thiazolo[4,5-b]pyrazine, and how is its structure confirmed?
A1. The compound is synthesized via cyclization of thiazole and pyridine derivatives (e.g., chlorination of 2-(methylthio)pyrazine with thionyl chloride under reflux) . Advanced routes include Knoevenagel condensation with aldehydes to form olefins, enabling functionalization . Structural confirmation employs NMR and IR spectroscopy to identify functional groups and verify ring fusion .
Key Data (from ):
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂S₂ |
| Molecular Weight | 182.26 g/mol |
| Solubility | Organic solvents |
Advanced Synthetic Methodologies
Q. Q2. What challenges arise in hydrogenation attempts of thiazolo[4,5-b]pyrazines, and how are they resolved?
A2. Hydrogenation using Pd/C or borohydride reagents often fails due to the compound’s stability, yielding disulfides instead of dihydro derivatives. Alternative methods, such as solid-phase synthesis via tandem reactions with o-bromo-2-aminopyrazines, circumvent these issues by enabling cyclization under controlled conditions .
Q. Q3. How does solid-phase parallel synthesis enhance the diversity of thiazolo[4,5-b]pyrazine derivatives?
A3. Isothiocyanate-terminated resin reacts with o-bromo-2-aminopyrazines to form cyclized intermediates. Subsequent Suzuki coupling at C6 and functionalization with alkyl/acyl/sulfonyl chlorides yield diverse N-substituted derivatives. This approach simplifies purification and scales library diversity .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4. What biological targets are predicted for thiazolo[4,5-b]pyrazine derivatives, and how are these predictions validated?
A4. Derivatives like 2-(2-acetylhydrazinyl)-thiazolo[4,5-b]quinoxaline show predicted activity as insulysin inhibitors (probability: 0.717) and STAT3 transcription factor inhibitors (probability: 0.636) via computational models. Experimental validation involves enzymatic assays and molecular docking to confirm binding interactions .
Q. Q5. How do structural modifications influence anticancer potential?
A5. Introducing a phenylazo group at C6 of 3H-thiazolo[4,5-b]pyridin-2-one increases anticancer activity 3-fold, likely by enhancing DNA intercalation or enzyme inhibition. SAR studies highlight the importance of electron-donating substituents for optimizing bioactivity .
Physicochemical and Fluorescence Properties
Q. Q6. How do substituents affect the fluorescence properties of thiazolo[4,5-b]pyrazine derivatives?
A6. Electron-donating groups (e.g., methoxy, dimethylamino) at the C2 phenyl moiety enhance fluorescence quantum yield and induce solvatochromism. DFT calculations reveal that these groups reduce non-radiative decay by stabilizing excited states, making them viable fluorophores for imaging applications .
Data Contradictions and Methodological Optimization
Q. Q7. Why do certain synthetic routes for dihydro-thiazolo[4,5-b]pyrazines fail, and how are these contradictions addressed?
A7. Traditional hydrogenation methods fail due to competing disulfide formation. Researchers resolve this by adopting borohydride-free solid-phase synthesis or Knoevenagel condensation, which selectively form desired products without side reactions .
Enzyme Inhibition and Therapeutic Potential
Q. Q8. What evidence supports the use of thiazolo[4,5-b]pyrazines in enzyme inhibition studies?
A8. Imidazo[4,5-b]pyridine analogs (structurally similar) inhibit enzymes like kinases and oxidoreductases. For example, molecular docking shows that 2-phenyl-1H-imidazo[4,5-b]pyrazine binds to ATP pockets in kinases, suggesting therapeutic potential in cancer and metabolic disorders .
Methodological Innovations in Synthesis
Q. Q9. How does Knoevenagel condensation expand the functionalization of thiazolo[4,5-b]pyrazines?
A9. Unlike benzothiazoles, 2-methyl-thiazolo[4,5-b]pyrazines undergo Knoevenagel condensation with aldehydes to form α,β-unsaturated ketones. This reaction enables rapid synthesis of fluorescent probes and bioactive molecules (e.g., tau protein ligands) under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
